![molecular formula C15H12BrF3N2O B14216960 N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 830348-20-4](/img/structure/B14216960.png)
N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromopyridine moiety linked to an ethyl chain, which is further connected to a benzamide group with a trifluoromethyl substituent. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with ethylamine to form 2-(5-bromopyridin-2-yl)ethylamine. The final step involves the acylation of this intermediate with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.
科学的研究の応用
N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The bromopyridine moiety may bind to certain receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(5-Fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
- N-[2-(5-Iodopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, setting it apart from similar compounds.
特性
CAS番号 |
830348-20-4 |
|---|---|
分子式 |
C15H12BrF3N2O |
分子量 |
373.17 g/mol |
IUPAC名 |
N-[2-(5-bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12BrF3N2O/c16-10-5-6-11(21-9-10)7-8-20-14(22)12-3-1-2-4-13(12)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
InChIキー |
HBHXYHJKXZEAQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC=C(C=C2)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
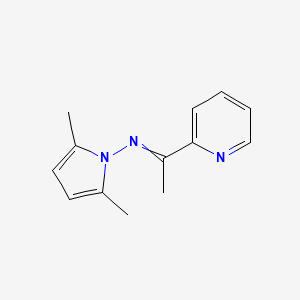
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
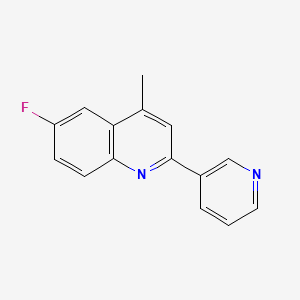
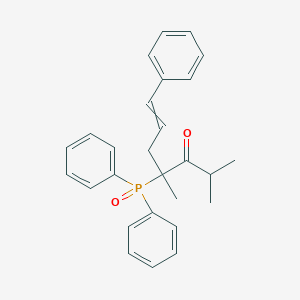
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
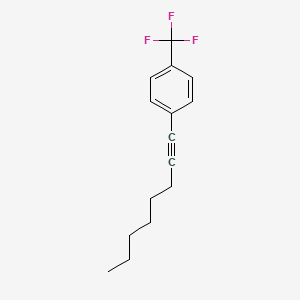
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
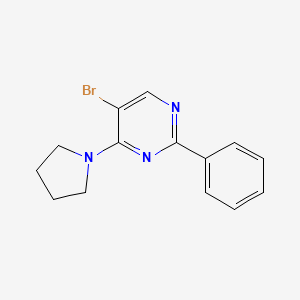
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)

